molecular formula C24H36N2O3S B5012371 {2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine

{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine

Cat. No.: B5012371
M. Wt: 432.6 g/mol
InChI Key: QUAOUNGODPVTST-UHFFFAOYSA-N
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Description

{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxy group, a sulfonamide group, and a bis(2-methylpropyl)amine moiety, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O3S/c1-19(2)15-25(16-20(3)4)17-23(27)18-26(22-13-11-21(5)12-14-22)30(28,29)24-9-7-6-8-10-24/h6-14,19-20,23,27H,15-18H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAOUNGODPVTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(CN(CC(C)C)CC(C)C)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the sulfonamide group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.

    Introduction of the hydroxy group: The hydroxy group is introduced through a nucleophilic substitution reaction, where a suitable hydroxy-containing reagent reacts with the intermediate.

    Formation of the final compound: The final step involves the reaction of the intermediate with bis(2-methylpropyl)amine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkoxides or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the sulfonamide group may produce primary amines.

Scientific Research Applications

{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications that similar compounds may not offer.

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